molecular formula C15H16N2O3 B5113397 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Numéro de catalogue B5113397
Poids moléculaire: 272.30 g/mol
Clé InChI: BJXWKDYLCKBAMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has gained popularity in recent years due to its potential applications in scientific research.

Mécanisme D'action

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione inhibits the reuptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the brain. This leads to an increase in their activity and is thought to contribute to the psychoactive effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
Biochemical and Physiological Effects:
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in neurotransmitter levels. It has also been shown to produce rewarding effects in animal models, which suggests that it may have potential for abuse.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in lab experiments is its selectivity for serotonin and dopamine transporters, which allows for more specific investigations into the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is the potential for abuse, which may limit its use in certain settings.

Orientations Futures

1. Investigation of the long-term effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione on neurotransmitter systems and behavior.
2. Development of novel compounds based on the structure of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione for potential therapeutic applications.
3. Investigation of the potential neuroprotective effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in various neurological disorders.
4. Investigation of the potential for 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione to modulate other neurotransmitter systems, such as the glutamate and GABA systems.
5. Development of new methods for the synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione and related compounds.

Applications De Recherche Scientifique

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin and dopamine reuptake inhibitor, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions.

Propriétés

IUPAC Name

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-12(18)7-15(14(16)20)8-13(19)17(10-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXWKDYLCKBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2(C1=O)CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Synthesis routes and methods I

Procedure details

A solution of 1.82 g (10 mmol) 2-methyl-2,7diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.050 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene-hexane afforded 1.74 g of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C. 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane Dihydrochloride
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1.82 g (10 mmol) of 2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.05 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene:hexane to afford 1.74 g of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C.
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.